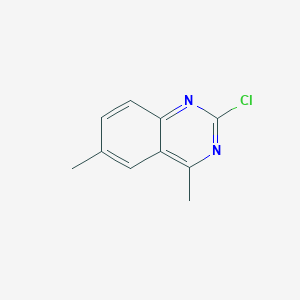

2-Chloro-4,6-dimethylquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,6-dimethylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-3-4-9-8(5-6)7(2)12-10(11)13-9/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCNPQJCYQPIJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=C(N=C2C=C1)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

While specific literature detailing the synthesis of 2-Chloro-4,6-dimethylquinazoline is limited, its preparation can be extrapolated from general methods for synthesizing 2-chloroquinazolines. A common strategy involves the cyclization of an appropriately substituted anthranilic acid derivative, followed by chlorination.

A plausible synthetic route would start from 3,5-dimethylanthranilic acid. This starting material could be reacted with a one-carbon synthon, such as formamide (B127407) or a derivative, to construct the pyrimidine (B1678525) ring, yielding 4,6-dimethylquinazolin-2(1H)-one. Subsequent chlorination of the quinazolinone, for instance using phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃, would then afford the target compound, this compound. acs.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 175724-48-8 |

| Molecular Formula | C₁₀H₉ClN₂ |

| Molecular Weight | 192.65 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in common organic solvents |

Note: Some properties are predicted based on the general characteristics of similar compounds due to limited specific experimental data.

Characterization of the synthesized compound would typically involve standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would confirm the arrangement of protons and carbon atoms, respectively. Infrared (IR) spectroscopy would identify characteristic functional group vibrations, and Mass Spectrometry (MS) would determine the molecular weight and fragmentation pattern.

Chemical Reactivity and Derivatization Studies of 2 Chloro 4,6 Dimethylquinazoline

Nucleophilic Substitution Reactions at the 2-Chloro Position

The chlorine atom at the C2 position of the quinazoline (B50416) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone for introducing a wide array of functional groups, leading to diverse libraries of quinazoline derivatives. The reaction generally proceeds with the nucleophile attacking the electron-deficient C2 carbon, followed by the departure of the chloride ion. The presence of the electron-withdrawing nitrogen atoms in the pyrimidine (B1678525) ring facilitates this process.

Amination Reactions (e.g., Formation of 2-aminoquinazoline (B112073) derivatives)

The replacement of the 2-chloro substituent with various amino groups is a widely employed strategy for synthesizing biologically active molecules. nih.govmdpi.com This amination can be achieved by reacting 2-Chloro-4,6-dimethylquinazoline with a range of primary and secondary amines, including anilines, aliphatic amines, and cyclic amines. nih.govnih.gov These reactions are often carried out in a suitable solvent like isopropanol (B130326) or tetrahydrofuran (B95107) (THF), sometimes with the addition of a base (e.g., triethylamine, sodium acetate) to neutralize the HCl generated during the reaction. nih.govresearchgate.net The synthesis of novel 4,6-disubstituted quinazoline derivatives often involves a chlorination step followed by reaction with amino acids, highlighting the utility of this transformation. nih.gov While the C4 position in 2,4-dichloroquinazolines is typically more reactive towards nucleophiles, the C2 position readily undergoes substitution when it is the only available site. nih.govmdpi.com

The reaction conditions can be tailored to accommodate the nucleophilicity of the amine. For instance, reactions with anilines may require heating, while more nucleophilic aliphatic amines can often react at room temperature. nih.gov The use of microwave assistance has also been shown to improve yields and shorten reaction times in the amination of related chloroquinolines. researchgate.net

Table 1: Representative Amination Reactions of Chloroquinazolines This table illustrates typical conditions for amination reactions on chloro-substituted quinazolines, which are applicable to this compound.

| Amine Nucleophile | Solvent | Base | Temperature | Product Type | Reference(s) |

| Aniline (B41778) Derivatives | Isopropanol | None | Reflux | 2-(Arylamino)quinazoline | researchgate.net |

| Aliphatic Amines | THF | Et₃N | Room Temp. | 2-(Alkylamino)quinazoline | nih.gov |

| Benzylamines | Ethanol | iPr₂NEt | ~80 °C | 2-(Benzylamino)quinazoline | nih.gov |

| Cyclic Amines (e.g., Morpholine) | N/A | KOtBu | N/A | 2-(Morpholinyl)quinazoline | nih.gov |

Alkylation Reactions (e.g., C-alkylation, N-alkylation)

Alkylation of the quinazoline scaffold can occur at different positions. While direct C-alkylation at the 2-position by displacing the chloro group with a carbanion is less common, it can be achieved using organometallic reagents in the presence of a suitable catalyst. researchgate.net More frequently, alkylation reactions on related quinazolinone systems (which can be formed from 2-chloroquinazolines via hydrolysis) have been studied extensively. uw.edurepec.orgjuniperpublishers.com In these cases, alkylation typically occurs at the N1 or N3 positions of the quinazoline ring. juniperpublishers.comnih.govresearchgate.net Studies have shown that under classical conditions using alkyl halides in the presence of a base like potassium carbonate in an aprotic solvent (e.g., DMF), quinazolin-4-ones are predominantly alkylated at the 3-N position. repec.orgjuniperpublishers.comresearchgate.net

Direct C-4 alkylation has been reported for quinazoline-3-oxides using ethers in the presence of an oxidant, proceeding via a radical oxidative coupling mechanism under metal-free conditions. rsc.org For this compound, after an initial nucleophilic substitution (e.g., amination), subsequent N-alkylation on the introduced amino group or a ring nitrogen could provide further structural diversity. uw.edu

Coupling Reactions (e.g., Suzuki cross-coupling if applicable)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. libretexts.org Halogenated quinazolines are versatile substrates for these transformations. researchgate.net The Suzuki reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. libretexts.org

This compound is a suitable electrophilic partner for Suzuki coupling, allowing for the introduction of various aryl and heteroaryl substituents at the C2 position. The general catalytic cycle involves oxidative addition of the C-Cl bond to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the 2-substituted product and regenerate the catalyst. libretexts.org This method has been successfully applied to other chloroquinazolines and related chloro-heterocycles to generate diverse derivatives. researchgate.netmdpi.com The reaction tolerates a wide range of functional groups on the boronic acid partner, making it a highly versatile synthetic route. nih.gov

Table 2: Representative Suzuki-Miyaura Coupling of a Chloro-Heterocycle This table shows a typical Suzuki-Miyaura reaction, demonstrating the feasibility of coupling arylboronic acids with chloro-heterocycles like this compound.

| Boronic Acid | Catalyst | Base | Solvent | Product | Reference(s) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 2-Phenyl-4,6-dimethylquinazoline | mdpi.com |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 2-(4-Methoxyphenyl)-4,6-dimethylquinazoline | mdpi.com |

| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 2-(3-Chlorophenyl)-4,6-dimethylquinazoline | mdpi.com |

| 2-Thiopheneboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 2-(Thiophen-2-yl)-4,6-dimethylquinazoline | mdpi.com |

Transformations Involving Methyl Groups at 4- and 6-Positions

The methyl groups at the C4 and C6 positions are generally less reactive than the C2-chloro position. However, they can potentially undergo functionalization under specific conditions and exert a significant electronic influence on the reactivity of the quinazoline ring.

Functionalization of Alkyl Substituents

The functionalization of alkyl groups attached to heterocyclic rings is a known synthetic strategy. The protons of methyl groups adjacent to aromatic systems can exhibit a degree of acidity, allowing for deprotonation by a strong base to form a nucleophilic carbanion. mdpi.com This intermediate can then react with various electrophiles. For instance, C-H deprotonation of methyl groups on other heterocycles has been achieved using strong bases like turbo-Grignard reagents, enabling subsequent reactions with aldehydes and ketones. nih.gov In some quinoline (B57606) systems, the presence of acidic protons on a C2-methyl group can lead to competitive side reactions. mdpi.com

While direct examples of the functionalization of the methyl groups on this compound are not abundant, these principles suggest that reactions such as oxidation to carboxylic acids, halogenation, or condensation with aldehydes could be possible under appropriate conditions, representing an avenue for further synthetic exploration.

Ring-Opening and Ring-Contraction Reactions

For instance, certain quinazolinone derivatives can undergo hydrated ring-opening. rsc.org This type of reaction typically involves the nucleophilic attack of water or another nucleophile on one of the imine carbons (C2 or C4), leading to the cleavage of the pyrimidine ring. The presence of the electron-withdrawing chlorine atom at the C2 position in this compound could potentially facilitate such nucleophilic attacks, although this remains to be experimentally verified.

Ring-contraction of the quinazoline nucleus is a less common transformation. However, skeletal editing of heterocyclic compounds, including quinazolines, has been reported. For example, quinazoline N-amides have been shown to undergo ring contraction to form indazoles. researchgate.net These reactions often proceed through complex mechanisms involving rearrangement and extrusion of atoms or groups. The applicability of such methodologies to this compound would depend on the ability to first convert it into a suitable precursor, such as a quinazoline N-amide.

Selectivity in Multi-substituted Quinazolines

The derivatization of this compound, particularly through nucleophilic aromatic substitution (SNAr) at the C2 position, is a primary route for introducing molecular diversity. The inherent asymmetry of the molecule and the potential for creating new stereocenters raise important questions of selectivity.

Positional Selectivity of Reactions

The positional selectivity in nucleophilic substitution reactions on the quinazoline core is a well-documented phenomenon. In di-substituted quinazolines, such as 2,4-dichloroquinazoline, nucleophilic attack preferentially occurs at the C4 position. mdpi.com This regioselectivity is attributed to the greater electrophilicity of the C4 carbon.

However, in this compound, the C4 position is occupied by a methyl group, directing nucleophilic attack to the only available reactive site, the C2 position. The methyl groups at the C4 and C6 positions can also exert electronic and steric effects on the reactivity of the C2 position. The electron-donating nature of the methyl groups may slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted quinazoline.

Recent studies on other quinazoline systems, such as 6,7-dimethoxyquinazoline, have demonstrated that selective modification at the C2 position is achievable. nih.gov These findings suggest that various nucleophiles can be successfully introduced at the C2 position of this compound to generate a library of derivatives. The reaction conditions, including the choice of solvent and base, can be crucial in optimizing these transformations. For example, in some cases, non-polar solvents have been shown to favor C2 substitution. nih.gov

Stereochemical Considerations in Derivatization

The introduction of new stereocenters during the derivatization of this compound is a key consideration for the synthesis of chiral molecules with potential biological activity. While the starting material itself is achiral, reactions at the C2 position with chiral nucleophiles can lead to the formation of diastereomers.

Although specific studies on the stereochemical outcomes of reactions with this compound are scarce, general principles of stereoselective synthesis in quinazoline chemistry can be applied. For instance, the synthesis of chiral 2,3-disubstituted 3H-quinazoline-4-one derivatives has been achieved with high enantiomeric excess. acs.orgnih.gov These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemistry of the newly formed chiral center.

In the context of this compound, if a chiral nucleophile is used, the resulting product will be a mixture of diastereomers. The ratio of these diastereomers will depend on the steric and electronic interactions between the quinazoline core and the incoming nucleophile. The development of stereoselective methods for the derivatization of this compound would be a valuable contribution to the field, enabling access to enantiomerically pure compounds for pharmacological evaluation.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the properties of quinazoline derivatives. These calculations help in understanding the electronic structure and its implications for molecular stability and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies, often employing basis sets like B3LYP/6-311++G(d,p), are instrumental in determining the optimized molecular geometry of quinazoline derivatives. mdpi.comkhanacademy.org For this compound, the quinazoline core is expected to be largely planar due to its aromatic nature. The substituents—a chloro group at position 2 and methyl groups at positions 4 and 6—will influence the bond lengths and angles of this core structure.

Computational studies on structurally related quinazoline derivatives provide a basis for predicting the geometric parameters of this compound. The fusion of the benzene (B151609) and pyrimidine rings creates a rigid bicyclic system. The introduction of a chlorine atom at the C2 position is anticipated to slightly elongate the C-Cl bond compared to a typical alkyl chloride due to the influence of the aromatic system. The methyl groups at C4 and C6 are expected to have standard C-C and C-H bond lengths, and their presence may induce minor steric strains that lead to slight deviations from perfect planarity in the exocyclic atoms.

Below is a table of predicted bond lengths and angles for the core quinazoline structure of this compound, based on DFT calculations of analogous compounds.

| Predicted Geometrical Parameters | |

|---|---|

| Parameter | Predicted Value |

| C2-Cl Bond Length | ~1.74 Å |

| C4-C(methyl) Bond Length | ~1.51 Å |

| C6-C(methyl) Bond Length | ~1.51 Å |

| N1-C2-N3 Bond Angle | ~116° |

| C4-C10-C5 Bond Angle | ~120° |

| C5-C6-C7 Bond Angle | ~120° |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a significant indicator of chemical reactivity and kinetic stability. nih.govacs.org

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govacs.org In this compound, the electron-donating methyl groups and the electron-withdrawing chloro group and nitrogen atoms influence the energies of these orbitals. Theoretical calculations on similar quinazoline derivatives show that such substitutions can tune the energy gap. For instance, studies on other substituted quinazolines have reported energy gaps in the range of 4 to 5 eV. researchgate.net The HOMO is typically distributed over the electron-rich parts of the molecule, often the dimethyl-substituted benzene ring, while the LUMO is localized on the electron-deficient pyrimidine ring, particularly around the C=N bonds.

The following table presents typical calculated electronic properties for substituted quinazoline analogues, which can be considered representative for this compound.

| Calculated Electronic Properties | |

|---|---|

| Parameter | Typical Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

Molecular Electrostatic Potential (MEP) maps are valuable tools in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored based on the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue represents areas of low electron density (positive potential). Green and yellow denote regions with intermediate potential.

For this compound, the MEP map is expected to show the most negative potential (red regions) localized around the nitrogen atoms of the pyrimidine ring, due to the high electronegativity of nitrogen and the presence of lone pair electrons. These sites are the most probable targets for electrophilic attack. Conversely, the regions around the hydrogen atoms of the methyl groups and the chloro substituent are expected to exhibit a positive potential (blue regions), making them susceptible to nucleophilic interactions. The aromatic rings will show a gradient of potential, reflecting the influence of the various substituents on the electron density distribution. Such analyses are crucial for understanding intermolecular interactions. mdpi.comkhanacademy.org

Computational methods can also be used to calculate the thermodynamic properties of molecules, such as enthalpy (H), entropy (S), and Gibbs free energy (G). mdpi.comkhanacademy.org These calculations are essential for predicting the stability of a molecule and the feasibility of chemical reactions. DFT calculations can provide reliable estimates of these properties at different temperatures.

For quinazoline derivatives, computational studies have been performed to evaluate their thermodynamic characteristics. mdpi.comkhanacademy.org The results of such calculations for this compound would allow for an assessment of its thermal stability. The formation of the molecule from its constituent elements is expected to be an exothermic process, indicated by a negative enthalpy of formation.

A representative set of calculated thermodynamic parameters for a substituted quinazoline analogue in the gas phase at standard conditions (298.15 K and 1 atm) is provided in the table below.

| Calculated Thermodynamic Properties | |

|---|---|

| Parameter | Typical Value |

| Enthalpy (H) | ~ -200 to -300 kcal/mol |

| Gibbs Free Energy (G) | ~ -150 to -250 kcal/mol |

| Entropy (S) | ~ 100 to 150 cal/mol·K |

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques can be used to explore the dynamic behavior and conformational landscape of molecules.

The quinazoline ring system is aromatic and, therefore, inherently rigid and planar. As such, the primary source of conformational flexibility in this compound arises from the rotation of the two methyl groups attached to the aromatic frame at positions C4 and C6.

The rotation of a methyl group on an aromatic ring is not entirely free but is subject to a small rotational barrier. This barrier is due to steric interactions and hyperconjugation effects between the C-H bonds of the methyl group and the pi-system of the aromatic ring. The stable conformations, or rotamers, typically have the C-H bonds of the methyl group staggered with respect to the plane of the aromatic ring to minimize steric repulsion.

For this compound, the rotational barriers for the methyl groups are expected to be relatively small, likely in the range of 1-3 kcal/mol, which is typical for methyl rotation on substituted benzene rings. The most stable conformation would likely involve one C-H bond of each methyl group lying in the plane of the quinazoline ring, pointing away from adjacent substituents to minimize steric hindrance. Due to the low energy barrier, rapid rotation of the methyl groups would be expected at room temperature.

The following table provides an illustrative example of the rotational barrier for a methyl group on a simple aromatic system, which serves as an analogue for the situation in this compound.

| Illustrative Conformational Parameters | |

|---|---|

| Parameter | Typical Value |

| Molecule | Toluene (analogue) |

| Rotational Barrier of Methyl Group | ~0.014 kcal/mol |

| Most Stable Conformation | Staggered |

Spectroscopic Property Prediction (e.g., NMR, IR)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which are essential for the structural elucidation of novel compounds like this compound. While experimental techniques such as Infrared (IR) spectroscopy, proton Nuclear Magnetic Resonance (¹H-NMR), and carbon-13 NMR (¹³C-NMR) are used to confirm the structures of synthesized quinazoline derivatives, theoretical calculations can predict these spectra ab initio frontiersin.org.

Methods based on Density Functional Theory (DFT) are commonly employed to calculate the vibrational frequencies corresponding to IR spectra and the chemical shifts for NMR spectra sdiarticle3.com. For instance, the theoretical IR spectra of quinazolin-2,4-dione analogs have been computed to identify characteristic absorption bands, such as those for N-H and C=O groups frontiersin.org. Similarly, computational protocols are benchmarked for their accuracy in predicting NMR chemical shifts bohrium.com. The choice of functional (e.g., B3LYP, WP04) and basis set (e.g., 6-311++G(2d,p)) is critical for achieving high accuracy that correlates well with experimental data obtained in solvents like chloroform or DMSO-d6 rogue-scholar.orgnih.gov. These predictive studies aid in the interpretation of experimental data and can help distinguish between different isomers or conformers of a molecule.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies (Computational Aspects)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in computational drug design for understanding how the chemical structure of a compound influences its biological activity. For the quinazoline scaffold, SAR studies have revealed that substitutions at positions 2, 4, 6, and 7 are significant for modulating pharmacological activities mdpi.comresearchgate.net.

QSAR models build upon SAR by creating a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities nih.gov. These computational models are used to predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts. For quinazoline derivatives, QSAR analyses have been successfully applied to model their anticancer and cytotoxic activities nih.govnih.gov. The goal is to develop a statistically robust equation that relates molecular descriptors to a biological endpoint, such as the half-maximal inhibitory concentration (IC₅₀).

Computational Descriptors for Activity Prediction

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical properties. A wide array of descriptors can be calculated to capture different aspects of the molecular structure. For quinazoline derivatives, various classes of descriptors have been proven significant in predicting biological activity nih.govorientjchem.org.

These descriptors are calculated using specialized software and serve as the independent variables in developing a QSAR equation nih.gov. The selection of the most relevant descriptors is a critical step in building a predictive model.

Table 1: Common Computational Descriptors in QSAR Studies of Quinazoline Analogues

| Descriptor Class | Examples | Relevance | Source(s) |

| Electronic | Atomic net charges, HOMO/LUMO energies, Dipole moment | Describe the electronic distribution and reactivity of the molecule. Crucial for receptor-ligand interactions. | sdiarticle3.comorientjchem.org |

| Constitutional | Molecular weight, Number of atoms, Number of rings | Provide basic information about the composition and size of the molecule. | nih.govnih.gov |

| Physicochemical | Log P (lipophilicity), Polar Surface Area (PSA) | Relate to the molecule's solubility, permeability, and transport properties. | sdiarticle3.com |

| Topological | Connectivity indices, Wiener index | Describe the atomic connectivity and branching of the molecular skeleton. | nih.gov |

| Quantum Chemical | Chemical hardness, Chemical potential | Derived from quantum mechanical calculations, these descriptors provide insight into molecular stability and reactivity. | sdiarticle3.com |

An example of a QSAR equation developed for quinazoline analogues targeting cancer cells is: Log IC₅₀ = -11.688 + (-35.522×qC6) + (-21.055×qC10) + (-85.682×qC12) + (-32.997×qO22) + (-85.129 EHOMO) + (19.724×ELUMO) orientjchem.org. This equation demonstrates how specific atomic charges (q) and frontier molecular orbital energies (EHOMO, ELUMO) can be linearly combined to predict the anticancer activity orientjchem.org.

Heuristic Approaches in QSAR Modeling

Developing a robust QSAR model involves selecting the best subset of descriptors and the most appropriate statistical method to correlate them with biological activity. This process often employs heuristic approaches, which are computational strategies used to find an optimal or near-optimal solution when an exhaustive search is impractical.

Multiple Linear Regression (MLR) is a common method used to construct QSAR models, where the activity is modeled as a linear combination of selected descriptors orientjchem.org. However, when the number of descriptors is large, heuristic methods are needed to select the most relevant variables. Genetic algorithms combined with partial least-squares (GA-PLS) represent such an approach, where a genetic algorithm explores various combinations of descriptors to find a subset that produces a highly predictive PLS model nih.govmui.ac.ir. These computational techniques facilitate the discovery of complex relationships between chemical structure and biological function that are not immediately obvious nih.govnih.gov.

Molecular Docking Studies (Mechanistic Research, not clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex d-nb.info. It is widely used in mechanistic research to understand how quinazoline derivatives interact with their biological targets at a molecular level nih.gov.

For quinazoline analogues, docking studies have been instrumental in elucidating their binding modes within the active sites of various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are common targets in cancer therapy orientjchem.orgnih.gov. The results of docking simulations provide insights into the specific interactions that stabilize the ligand-protein complex, guiding the design of more potent and selective inhibitors d-nb.info.

Ligand-Protein Interaction Analysis (e.g., enzyme active sites)

Following a molecular docking simulation, a detailed analysis of the ligand-protein interactions is performed. This analysis identifies the key amino acid residues in the enzyme's active site that are involved in binding and the types of non-covalent interactions that occur. For 4-anilinoquinazoline (B1210976) derivatives, a class of compounds closely related to this compound, these interactions are critical for their inhibitory activity.

Key interactions frequently observed in docking studies of quinazoline inhibitors with the EGFR kinase domain include:

Hydrogen Bonding: A crucial hydrogen bond often forms between the N-1 atom of the quinazoline ring and the backbone amide of a methionine residue (Met793) in the hinge region of the kinase active site mdpi.comorientjchem.org.

Hydrophobic Interactions: The quinazoline ring and its substituents often engage in hydrophobic interactions with nonpolar residues in the active site, such as leucine and valine.

π-Cation Interactions: Interactions between the electron-rich aromatic system of the quinazoline core and positively charged residues can also contribute to binding affinity orientjchem.org.

Table 2: Example Ligand-Protein Interactions for Quinazoline Analogues in EGFR Active Site

| Interaction Type | Quinazoline Moiety | Key Amino Acid Residue | Reference(s) |

| Hydrogen Bond | N-1 of Quinazoline | Met793 | mdpi.comorientjchem.org |

| Hydrogen Bond (via water) | N-3 of Quinazoline | Thr766, Thr830 | mdpi.com |

| Hydrophobic Interaction | Quinazoline Core | Leucine, Valine, Alanine | dntb.gov.ua |

This detailed interaction mapping is essential for the rational design of new analogues with improved binding characteristics.

Binding Affinity Prediction (e.g., IC50 if derived computationally)

A primary goal of molecular docking and QSAR is the computational prediction of a ligand's binding affinity for its target protein. Docking programs use scoring functions to estimate this affinity, typically expressed as a docking score in units of kcal/mol, where a more negative value indicates a stronger predicted binding dntb.gov.ua. These scores provide a relative ranking of the binding strength for different compounds.

Furthermore, QSAR models can be specifically designed to predict binding affinity values like IC₅₀. By correlating calculated molecular descriptors with experimentally determined IC₅₀ values for a training set of compounds, a predictive model can be generated orientjchem.org. The binding energy derived from docking simulations can also show a desired correlation with experimental data and QSAR predictions nih.govnih.gov. These computational predictions of binding affinity are valuable for prioritizing which novel compounds should be synthesized and tested experimentally, thereby accelerating the drug discovery process nih.gov.

Identification of Potential Molecular Targets (e.g., specific enzymes or receptors)

Computational and theoretical investigations have been instrumental in elucidating the potential molecular targets of this compound and its analogues. These studies, primarily employing molecular docking simulations, have identified key enzymes and receptors that are likely modulated by this class of compounds, offering insights into their potential therapeutic applications. The primary targets identified are protein kinases, particularly Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial mediators of cell signaling pathways implicated in cancer.

Protein Kinases as Primary Targets

The quinazoline scaffold is a well-established pharmacophore known to interact with the ATP-binding site of various protein kinases. For 2-chloro-4-anilinoquinazoline derivatives, a class to which this compound belongs, EGFR and VEGFR-2 have emerged as the most probable molecular targets. nih.govresearchgate.net The structural similarity of the quinazoline core to the adenine moiety of ATP allows these compounds to function as competitive inhibitors, blocking the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

Molecular docking studies on analogues of this compound have provided detailed predictions of their binding modes within the active sites of EGFR and VEGFR-2. nih.gov These in silico analyses have revealed the critical role of the 2-chloro-4-anilino-quinazoline scaffold in establishing key interactions with the hinge region of the kinase domain.

A significant finding from these computational models is the importance of a hydrogen bond donor at the para-position of the anilino substituent for effective binding to both EGFR and VEGFR-2. nih.govresearchgate.net This feature allows for interaction with conserved glutamate (B1630785) and aspartate residues within the respective binding pockets, a crucial anchor point for inhibitory activity. While specific docking studies for this compound are not extensively available, the established structure-activity relationships (SAR) for this class of compounds allow for strong inferences about its probable interactions. The methyl groups at the 6-position of the quinazoline ring are likely to occupy a hydrophobic pocket within the active site, potentially enhancing binding affinity.

The potential for 2-chloro-quinazoline derivatives to act as dual inhibitors of both EGFR and VEGFR-2 has also been highlighted in computational studies. nih.govresearchgate.net This dual inhibitory action is considered a promising strategy in cancer therapy to overcome resistance mechanisms and achieve a more comprehensive blockade of tumor growth and angiogenesis.

Below is a summary of the key interacting residues within the ATP-binding pockets of EGFR and VEGFR-2 as identified through molecular docking studies of closely related 2-chloro-4-anilinoquinazoline analogues.

| Target Protein | Key Interacting Amino Acid Residues (Predicted for Analogues) | Type of Interaction |

| EGFR | Met793, Lys745, Thr790, Cys797 | Hydrogen Bonding, Hydrophobic Interactions |

| VEGFR-2 | Cys919, Asp1046, Glu885, Val848 | Hydrogen Bonding, Hydrophobic Interactions |

Other Potential Molecular Targets

While EGFR and VEGFR-2 are the most prominently identified targets, computational studies of the broader quinazoline class suggest other potential interacting partners. DNA has been identified as a potential target for some 2-chloro-4-anilinoquinazoline derivatives, indicating a possible mechanism of action involving the disruption of DNA replication or transcription. Furthermore, other kinases and enzymes that have been computationally investigated for different quinazoline derivatives include phosphodiesterase 7 and acetylcholinesterase, although specific studies on this compound targeting these enzymes are lacking.

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are fundamental in determining the molecular structure of a newly synthesized compound. A combination of NMR, IR, and MS would be required to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR Spectroscopy: A proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts (δ) of the aromatic protons would provide information about their electronic environment and their positions on the quinazoline ring. The integration of these signals would correspond to the number of protons, and the coupling patterns (e.g., singlets, doublets, etc.) would reveal the connectivity of adjacent protons. The two methyl groups at positions 4 and 6 would likely appear as singlets, with their chemical shifts indicating their position on the aromatic system.

A hypothetical data table for the expected NMR shifts is presented below, based on general knowledge of similar structures.

| ¹H NMR (Hypothetical) | ¹³C NMR (Hypothetical) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| Aromatic Protons | Aromatic Carbons |

| Methyl Protons (2x CH₃) | C-Cl |

| Methyl Carbons (2x CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.

Key expected vibrational frequencies would include:

C=N stretching vibrations within the quinazoline ring system.

Aromatic C-H stretching vibrations.

Aromatic C=C stretching vibrations.

C-Cl stretching vibration, which is typically found in the fingerprint region.

C-H bending vibrations of the methyl groups.

A table summarizing these hypothetical IR absorptions is provided.

| Functional Group | Expected Wavenumber (cm⁻¹) (Hypothetical) |

| Aromatic C-H Stretch | 3100-3000 |

| C=N Stretch | 1650-1550 |

| Aromatic C=C Stretch | 1600-1450 |

| C-H Bend (Methyl) | 1450-1375 |

| C-Cl Stretch | 800-600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound (C₁₀H₉ClN₂), the high-resolution mass spectrum (HRMS) would be crucial for determining the exact molecular formula. The mass spectrum would show a molecular ion peak (M⁺) and an (M+2)⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of a chlorine atom, a methyl group, or other small neutral molecules, providing further structural clues.

| Ion | m/z (Hypothetical) | Relative Abundance (Hypothetical) |

| [M]⁺ | 192.05 | High |

| [M+2]⁺ | 194.05 | ~33% of [M]⁺ |

| [M-Cl]⁺ | 157.08 | Variable |

| [M-CH₃]⁺ | 177.06 | Variable |

Crystallographic Analysis

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction analysis would unambiguously determine the three-dimensional arrangement of atoms in the solid state. This would confirm the planar structure of the quinazoline ring system, the positions of the chloro and dimethyl substituents, and provide precise bond lengths and angles. This technique would be the gold standard for validating the structure of this compound.

Hirshfeld Surface Analysis for Intermolecular Interactions

Derived from the X-ray crystallographic data, Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis would reveal the nature and extent of interactions such as π-π stacking between the quinazoline rings, C-H···π interactions, and any potential weak hydrogen bonds involving the chlorine atom or methyl groups. Two-dimensional fingerprint plots derived from the Hirshfeld surface would provide a quantitative breakdown of the different types of intermolecular contacts, offering insights into the crystal packing and stability.

While this compound remains an uncharacterized compound in the available scientific literature, this article has outlined the essential advanced analytical techniques required for its comprehensive structural elucidation. The application of NMR and IR spectroscopy, along with mass spectrometry, would be the initial steps to confirm its synthesis and basic structure. For an unambiguous determination of its three-dimensional structure and an understanding of its solid-state packing, single-crystal X-ray diffraction and subsequent Hirshfeld surface analysis would be indispensable. The future synthesis and analysis of this compound would contribute to the broader understanding of quinazoline chemistry.

Chromatographic Techniques for Purity Assessment and Isolation (Research-level applications)

Chromatographic methods are fundamental in the separation of this compound from reaction byproducts, unreacted starting materials, and other impurities. The choice of a specific technique is dictated by the scale of the purification and the physicochemical properties of the compound and its contaminants.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, sensitive, and inexpensive analytical technique frequently employed in research settings to monitor the progress of a chemical reaction and to determine the purity of the product. For this compound, TLC would be utilized to identify the number of components in a sample and to select a suitable solvent system for larger-scale purification via column chromatography.

In a typical research application, a small amount of the crude reaction mixture containing this compound is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel as the stationary phase. The plate is then developed in a sealed chamber containing a specific mobile phase, which is a solvent or a mixture of solvents. The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase.

The choice of the mobile phase is critical for achieving good separation. For a moderately polar compound like this compound, a mixture of a non-polar solvent (such as hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically tested in various ratios. The ideal solvent system would result in the this compound spot having a retention factor (Rf) value between 0.3 and 0.5, with clear separation from any impurity spots. Visualization of the spots is usually achieved under UV light, as quinazoline derivatives are often UV-active.

Table 1: Hypothetical TLC Analysis of this compound Purification

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) |

| Visualization | UV light (254 nm) |

| Analyte | Reaction mixture for this compound synthesis |

| Hypothetical Rf (this compound) | 0.45 |

| Hypothetical Rf (Impurities) | 0.20, 0.65, 0.80 |

Column Chromatography

Following successful separation on a TLC plate, column chromatography is employed for the preparative isolation of pure this compound. This technique works on the same principles as TLC but on a much larger scale, allowing for the purification of milligram to gram quantities of the compound.

In a research laboratory setting, a glass column is packed with a stationary phase, most commonly silica gel. The crude product containing this compound is then loaded onto the top of the column. The mobile phase, the solvent system optimized during TLC analysis, is passed through the column either by gravity or under positive pressure (flash chromatography) to elute the separated compounds.

The elution process involves collecting fractions of the solvent as it exits the column. Each fraction is then analyzed by TLC to determine which ones contain the pure desired product. The fractions containing the pure this compound are then combined, and the solvent is removed under reduced pressure to yield the purified compound. The purity of the final product is often verified by other analytical methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.

Table 2: Illustrative Column Chromatography Parameters for this compound Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Column Dimensions | Dependent on the amount of crude product to be purified |

| Eluent (Mobile Phase) | Gradient elution, starting with a non-polar solvent mixture (e.g., Hexane:Ethyl Acetate 9:1) and gradually increasing the polarity (e.g., to Hexane:Ethyl Acetate 7:3) |

| Loading Method | Dry loading (adsorbing the crude product onto a small amount of silica gel) or wet loading (dissolving the crude product in a minimal amount of the initial eluent) |

| Fraction Collection | Monitored by TLC |

Conclusion

2-Chloro-4,6-dimethylquinazoline, while not as extensively studied as some other quinazoline (B50416) derivatives, represents a molecule of significant synthetic potential. Its straightforward, albeit not explicitly documented, synthesis and the versatile reactivity of the C2-chloro group make it a valuable building block for the creation of a wide array of substituted quinazolines. Further detailed investigation into the specific reaction conditions and the biological activities of its derivatives could unveil new opportunities in medicinal chemistry and materials science.

Synthetic Methodologies and Reaction Pathways for this compound

The synthesis of this compound, a substituted quinazoline, can be achieved through various strategic approaches. These methods can be broadly categorized into direct synthesis, where the core heterocyclic structure is assembled with the required substituents in place or introduced sequentially, and precursor-based routes, which involve the modification of a pre-formed quinazoline or quinazolinone scaffold.

Mechanistic Studies of Biological Activities in in Vitro Models Excluding Clinical Data

Antimicrobial Activity Investigations

The quinazoline (B50416) scaffold is a foundational structure for developing new antimicrobial agents, with numerous derivatives showing activity against a range of pathogens. nih.govresearchgate.net The specific substitutions on the quinazoline ring are critical in determining the potency and spectrum of their antibacterial and antifungal effects. nih.goveco-vector.com

Quinazoline derivatives have been investigated for their ability to combat bacterial infections, including those caused by resistant strains. nih.govresearchgate.net The mechanisms underlying their antibacterial action are varied. Studies suggest that these compounds can interfere with essential bacterial processes, potentially through interactions with the cell wall or by disrupting DNA structures. nih.gov

The antibacterial efficacy is highly dependent on the molecular structure. For instance, research on a series of 2-substituted quinazolines revealed that both the core quinazoline fragment and a 4-aminopiperidine (B84694) linker were essential for activity against strains like S. pyogenes and E. coli. acs.org Removal of key substituents often leads to a significant loss of potency. acs.org Furthermore, some quinazolinone derivatives may counteract antibiotic resistance mechanisms; they have been shown to inhibit efflux pumps in pathogenic strains, which could potentially restore the efficacy of other antibiotics like chloramphenicol (B1208) when used in combination. eco-vector.com

The antifungal potential of the quinazoline chemical class is an active area of investigation. mdpi.comnih.gov Like their antibacterial counterparts, the antifungal activity of quinazoline derivatives is heavily influenced by the specific chemical groups attached to the core structure. nih.govresearchgate.net

While the precise mechanisms for many quinazoline compounds are still under investigation, studies on related structures offer clues. For example, the compound 2-chloro-N-phenylacetamide has demonstrated antifungal activity against Aspergillus flavus by binding to ergosterol (B1671047) in the fungal plasma membrane and potentially inhibiting DNA synthesis via thymidylate synthase. scielo.br Other quinoline-based derivatives have shown selective action against yeasts or filamentous fungi, indicating that specific structural modifications can target different fungal classes. nih.gov For many quinazolinone derivatives, the mechanism is broadly attributed to interactions with the fungal cell wall or DNA. nih.gov

Anti-inflammatory Response Mechanisms

Quinazoline derivatives are recognized for their potent anti-inflammatory effects, making them attractive candidates for therapeutic development. nih.govmdpi.com Their mechanism of action often involves the modulation of key inflammatory signaling molecules and pathways. tsijournals.comnih.gov

A primary mechanism by which quinazoline compounds exert their anti-inflammatory effects is by inhibiting the production of pro-inflammatory cytokines. tsijournals.com Studies have consistently shown that various quinazoline derivatives can suppress key mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govmdpi.com In in vitro models using lipopolysaccharide (LPS)-activated macrophages, certain quinoline-triazine hybrids were found to be potent inhibitors of both TNF-α and IL-6 production, with activity surpassing that of reference drugs like celecoxib (B62257) and diclofenac. nih.gov

Table 1: In Vitro Inhibition of Inflammatory Mediators by Quinoline-Triazine Hybrids

| Compound | TNF-α IC₅₀ (µM) | IL-6 IC₅₀ (µM) |

|---|---|---|

| Hybrid 8h | 0.40 | 7.70 |

| Hybrid 8j | 8.41 | 3.99 |

| Hybrid 8m | Not Reported | 11.80 |

| Celecoxib (Reference) | 10.69 | 11.17 |

| Diclofenac (Reference) | 10.27 | 12.91 |

Data sourced from studies on LPS-activated RAW 264.7 macrophages. nih.gov

The regulation of inflammatory mediators by quinazolines is rooted in their ability to interfere with intracellular signaling cascades. A critical target for many anti-inflammatory compounds is the Nuclear Factor-kappa B (NF-κB) pathway, which controls the expression of numerous pro-inflammatory genes. nih.gov TNF-α itself can trigger the release of IL-6 by activating NF-κB signaling. researchgate.net Studies on pyrazolo[1,5-a]quinazoline derivatives demonstrated their ability to inhibit NF-κB transcriptional activity in human monocytic cells, providing a clear mechanism for their anti-inflammatory action. nih.gov

Beyond NF-κB, other pathways are also implicated. A quinazoline derivative known as SH-340 was found to inhibit the phosphorylation of STAT6, a key molecule in the IL-4/IL-13 signaling pathway, which is crucial in atopic dermatitis models. nih.gov This interference with the JAK-STAT pathway represents another avenue through which quinazolines can exert immunomodulatory effects. nih.gov

Table 2: Investigated Anti-inflammatory Cellular Pathways for Quinazoline Derivatives

| Pathway | Investigated Effect | Model System |

|---|---|---|

| NF-κB Pathway | Inhibition of transcriptional activity | Human THP-1Blue monocytic cells |

| JAK-STAT Pathway | Inhibition of STAT6 phosphorylation | Human primary keratinocytes |

Data sourced from in vitro studies on quinazoline analogues. nih.govnih.gov

Anticancer Activity in Cell Lines

The quinazoline scaffold is a prominent pharmacophore in the development of anticancer agents, with many derivatives demonstrating cytotoxicity against various cancer cell lines. nih.govresearchgate.net A primary target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR), a protein often overexpressed in tumors. sums.ac.ir

A novel series of quinazoline derivatives demonstrated broad-spectrum anticancer activity across multiple cell lines, including human gastric cancer (MGC-803), breast cancer (MCF-7), and non-small cell lung cancer (A549, H1975, PC-9). nih.gov One compound from this series, Compound 18, was particularly effective against MGC-803 cells, where it was found to arrest the cell cycle at the G2/M phase and induce apoptosis. nih.gov Other mechanisms have also been identified; certain 2-chloroquinazoline (B1345744) derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) site, thereby disrupting the formation of the mitotic spindle. nih.gov

Table 3: In Vitro Anticancer Activity of a Novel Quinazoline Derivative (Compound 18)

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| MGC-803 | Gastric Cancer | 0.85 |

| MCF-7 | Breast Cancer | 1.83 |

| PC-9 | Lung Cancer | 1.41 |

| A549 | Lung Cancer | 2.53 |

| H1975 | Lung Cancer | 2.05 |

Data shows the half-maximal inhibitory concentration (IC₅₀) from an in vitro study. nih.gov

Inhibition of Cellular Proliferation in Specific Cancer Cell Lines

No studies were identified that investigated the inhibitory effects of 2-Chloro-4,6-dimethylquinazoline on the proliferation of any specific cancer cell lines. While research exists on the antiproliferative activity of various other quinazoline derivatives, data for the title compound is not available in the public domain.

Mechanistic Insights into Cytotoxicity (e.g., enzyme inhibition, cellular targets)

There is no available scientific literature detailing the mechanistic insights into the potential cytotoxicity of This compound . Consequently, information regarding its cellular targets or its ability to inhibit enzymes to exert a cytotoxic effect could not be found.

Other Investigated Biological Activities (e.g., antileishmanial, antiviral, antioxidant mechanisms in in vitro settings)

Comprehensive searches for other in vitro biological activities of This compound also returned no results. There are no published reports on its evaluation for antileishmanial, antiviral, or antioxidant properties.

Receptor Ligand Binding Investigations

There is no published research available on the investigation of This compound as a ligand for any biological receptors.

Applications of 2 Chloro 4,6 Dimethylquinazoline and Its Derivatives in Chemical Research

Building Block in Organic Synthesis

The primary role of 2-Chloro-4,6-dimethylquinazoline in chemical research is as a key intermediate or building block for the synthesis of a wide array of organic molecules. The chlorine atom at the 2-position is a key functional group, acting as a leaving group in nucleophilic substitution reactions, which allows for the introduction of diverse functionalities onto the quinazoline (B50416) scaffold.

This compound serves as an essential precursor for the synthesis of more elaborate heterocyclic compounds. The reactivity of the C2-chloro group allows for its displacement by various nucleophiles, a common strategy for building molecular complexity. This is a well-established method in the synthesis of quinazoline derivatives. For instance, a similar compound, 2-chloro-4-amino-6,7-dimethoxyquinazoline, is a crucial intermediate in the production of certain medicines. google.com The synthesis of this intermediate involves several steps, including nitration, reduction, cyclization, and chlorination, highlighting the multi-step processes where chloro-quinazolines are pivotal. google.com

Research on analogous structures, such as 2,4-dichloro-6,7-dimethoxyquinazoline (B120542), demonstrates the utility of the chloro-substituent. This dichloro derivative is reacted with various aniline (B41778) derivatives in isopropanol (B130326) to yield a series of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline products. researchgate.net This type of reaction, a nucleophilic aromatic substitution, underscores how the chloro group on the quinazoline ring is a convenient handle for introducing new aryl amino groups, thereby creating advanced heterocyclic structures with potential anti-inflammatory properties. researchgate.net The general principle involves refluxing the chloro-quinazoline compound with an appropriate amine to substitute the chlorine atom. researchgate.net

The following table summarizes a representative reaction for a related compound, illustrating the precursor role of chloro-quinazolines.

| Starting Material | Reagent | Product |

| 2,4-dichloro-6,7-dimethoxyquinazoline | Aniline Derivatives | 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives |

| Data sourced from a study on the synthesis of novel quinazoline derivatives. researchgate.net |

The chemical properties of this compound make it a suitable scaffold for combinatorial chemistry. A scaffold is a core molecular structure that can be systematically decorated with a variety of chemical groups to generate a large collection, or library, of related compounds. These libraries are then screened for desired biological or material properties.

The utility of a chloro-quinazoline as a scaffold is demonstrated in synthetic procedures where a single starting material is reacted with a set of diverse reagents to produce a family of new molecules. For example, the reaction of 2,4-dichloro-6,7-dimethoxyquinazoline with a variety of anilines to create a library of quinazoline derivatives is a practical illustration of this concept. researchgate.net By systematically varying the aniline derivative, chemists can efficiently generate numerous unique compounds from a common quinazoline core. This approach is fundamental to modern drug discovery and materials science, allowing for the rapid exploration of chemical space around a privileged scaffold.

Chemical Probes for Biological Research

Quinazoline derivatives are a significant class of compounds in medicinal chemistry and are investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govmdpi.comnih.gov As a reactive intermediate, this compound is a valuable starting point for the synthesis of molecules intended as chemical probes to investigate biological systems. These probes are designed to interact with specific biological targets, such as enzymes or receptors, to elucidate their function. ontosight.ai

For instance, derivatives of the quinazoline core are known to be potent inhibitors of enzymes like the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. mdpi.comsums.ac.ir The synthesis of these complex inhibitors often starts from simpler, functionalized quinazolines. By modifying the core structure, for example at the 6- and 7-positions, researchers have developed multi-kinase inhibitors with effective anti-proliferative activity against several cancer cell lines. mdpi.com The synthesis of these biologically active molecules often involves metal-catalyzed reactions to form the desired structures. nih.gov

The general significance of the quinazoline skeleton is evident in the broad spectrum of reported biological activities, making its derivatives, and by extension the precursors like this compound, of high interest for developing new probes for biological research. nih.govnih.gov

Role in Material Science Research (if applicable, e.g., precursors for functional materials)

While direct applications of this compound in material science are not extensively documented, the broader class of quinazoline and quinazolinone compounds are used in the preparation of various functional materials. nih.gov Functional materials are substances designed to have specific, often novel, optical, electronic, or magnetic properties.

Given its nature as a reactive building block, this compound can serve as a precursor for more complex molecules that may possess desirable material properties. The quinazoline core can be incorporated into larger polymeric or macromolecular structures. By reacting the chloro-substituent with appropriate monomers or by functionalizing it to introduce polymerizable groups, it is theoretically possible to create quinazoline-containing polymers or organic frameworks. The properties of such materials would be influenced by the rigid, aromatic nature of the quinazoline unit. However, specific research focusing on this compound for these purposes is not prominent in the available literature.

Catalytic Applications (if applicable)

Based on available research, there is no significant evidence to suggest that this compound itself is used as a catalyst. Its primary role in chemical synthesis is that of a reactant and building block.

However, it is pertinent to note that the synthesis of quinazoline derivatives frequently involves the use of catalysts. Transition-metal-catalyzed reactions, utilizing elements like copper, palladium, cobalt, or iron, are indispensable tools for constructing the quinazoline ring system and for its subsequent functionalization. nih.govfrontiersin.orgresearchgate.net For example, copper-catalyzed reactions are used for C-H amination to form the quinazoline core, and zinc has been used as a catalyst for reductive steps in certain quinazoline synthesis pathways. nih.gov Therefore, while this compound is the product of catalytic processes or a substrate in subsequent catalyzed reactions, it does not typically function as the catalyst itself.

Future Research Directions and Challenges in 2 Chloro 4,6 Dimethylquinazoline Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of quinazoline (B50416) derivatives often involves multi-step processes that may use harsh reagents and solvents. A significant challenge lies in developing more sustainable and efficient synthetic protocols for 2-Chloro-4,6-dimethylquinazoline. Current research directions emphasize green chemistry principles.

One promising approach is the adoption of microwave-assisted synthesis. frontiersin.org Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods by enabling rapid, uniform heating. frontiersin.org The development of a microwave-assisted protocol for the cyclization and chlorination steps leading to this compound could offer a more energy-efficient and faster alternative.

Another area of exploration is the use of organocatalysis, which avoids the use of potentially toxic and expensive metal catalysts. frontiersin.org Researchers are investigating acid- and base-catalyzed one-pot reactions that can construct the quinazolinone core from simple starting materials, which could then be chlorinated. frontiersin.org For instance, methods using p-Toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA) have been shown to be effective for related structures. frontiersin.org The challenge is to adapt these greener methods to produce the specific this compound isomer with high purity and yield.

Exploration of New Derivatization Strategies for Enhanced Specificity

The chlorine atom at the C2 position of this compound is a prime site for derivatization, typically via nucleophilic aromatic substitution (SNAr) reactions. stackexchange.comyoutube.com This reaction allows for the introduction of a wide variety of functional groups, which is crucial for tuning the biological activity and specificity of the final compounds.

Future research will focus on expanding the library of nucleophiles used in these reactions. While amines and thiols are commonly used, the exploration of novel and more complex nucleophiles could lead to derivatives with unique properties. The SNAr reaction mechanism involves the addition of a nucleophile to form a resonance-stabilized intermediate, followed by the elimination of the chloride ion to restore aromaticity. ncrdsip.com Studies on related 2,4-dichloroquinazolines show that the C4 position is often more reactive than the C2 position under mild conditions. stackexchange.commdpi.com This inherent reactivity difference presents a challenge and an opportunity; it requires carefully controlled reaction conditions to ensure selective substitution at the desired C2 position of this compound.

Deeper Computational and Theoretical Studies for Mechanistic Elucidation

Computational chemistry offers powerful tools to understand and predict the behavior of this compound and its derivatives. researchgate.net Deeper computational studies are a key research direction for elucidating reaction mechanisms and guiding the design of new molecules.

Density Functional Theory (DFT) can be employed to model the SNAr reaction at the C2 position. mdpi.comacs.org Such calculations can determine the activation energies for different nucleophiles, predict the regioselectivity of the reaction, and provide insights into the structure of transition states. mdpi.com This theoretical understanding can help chemists optimize reaction conditions to improve yields and minimize byproducts.

Furthermore, computational methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are essential for rational drug design. frontiersin.orgnih.gov By creating derivatives of this compound in silico, researchers can predict their binding affinity to specific biological targets, such as protein kinases. frontiersin.orgnih.gov These models help prioritize which derivatives to synthesize and test, saving significant time and resources.

Table 1: Computational Techniques in Quinazoline Research

| Computational Method | Application in Quinazoline Chemistry | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms (e.g., SNAr); Calculation of molecular properties. mdpi.comacs.orgnih.gov | Reaction energy barriers, transition state geometries, electronic properties (HOMO/LUMO), vibrational frequencies. acs.orgnih.gov |

| Molecular Docking | Predicting binding modes and affinities of quinazoline derivatives to biological targets (e.g., EGFR). frontiersin.orgnih.gov | Binding orientation, key interacting amino acid residues, binding energy scores. researchgate.netnih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Developing models that correlate the 3D structure of quinazoline derivatives with their biological activity. frontiersin.org | Identification of key structural features (steric, electrostatic) required for high potency. frontiersin.org |

| Molecular Dynamics (MD) Simulations | Studying the dynamic stability of ligand-protein complexes over time. frontiersin.org | Conformational changes, stability of interactions, calculation of binding free energies. frontiersin.org |

Identification of Novel Molecular Targets and Pathways in In Vitro Biological Systems

The quinazoline scaffold is famously associated with the inhibition of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.comsums.ac.ir Numerous approved anticancer drugs like Gefitinib and Erlotinib feature a 4-anilinoquinazoline (B1210976) core. nih.govmdpi.com A primary future research goal is to synthesize derivatives of this compound and screen them against a wide panel of kinases and other potential molecular targets.

Beyond EGFR, other targets for quinazoline derivatives include Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and tubulin. mdpi.comnih.gov The challenge is to achieve selectivity. By modifying the substituents introduced at the C2 position, researchers aim to design inhibitors that are highly potent against a specific cancer-related target while having minimal effect on other proteins, thereby reducing potential side effects. nih.gov In vitro assays, such as kinase activity assays and cell proliferation studies using various cancer cell lines, are crucial for identifying the molecular targets and pathways affected by new derivatives. frontiersin.orgnih.gov

Design and Synthesis of Multi-targeted Quinazoline Derivatives

An emerging strategy in cancer therapy is the development of multi-targeted drugs that can inhibit several key signaling pathways simultaneously. nih.gov This approach can be more effective at overcoming the drug resistance that often develops with single-target agents. nih.gov this compound is an ideal starting point for creating such multi-targeted ligands.

The design challenge is to incorporate pharmacophores—the essential molecular features for biological activity—for multiple targets into a single molecule. For example, by carefully selecting the fragment to attach to the C2 position, it may be possible to design a compound that dually inhibits both EGFR and VEGFR, two critical receptors involved in tumor growth and angiogenesis (the formation of new blood vessels). mdpi.comnih.gov Several studies have demonstrated the potential of quinazolines to act as dual or multi-RTK (receptor tyrosine kinase) inhibitors. nih.gov

Table 2: Examples of Molecular Targets for Quinazoline-Based Inhibitors

| Target Class | Specific Molecular Target | Therapeutic Area |

|---|---|---|

| Receptor Tyrosine Kinases (RTKs) | EGFR, VEGFR, PDGFR, FGFR mdpi.comnih.gov | Cancer |

| Cytoskeletal Proteins | Tubulin Polymerization nih.gov | Cancer |

| DNA Metabolism Enzymes | Dihydrofolate Reductase (DHFR), Topoisomerase nih.govstackexchange.com | Cancer, Infectious Diseases |

| DNA Repair Enzymes | Poly(ADP-ribose) Polymerase (PARP) nih.gov | Cancer |

Advanced Analytical Techniques for Real-time Reaction Monitoring

Optimizing the synthesis and derivatization of this compound requires precise control over reaction conditions. Advanced analytical techniques that allow for real-time monitoring are essential for achieving this control. While traditional methods involve taking aliquots for analysis by HPLC or NMR after the reaction is complete, modern process analytical technology (PAT) offers more dynamic insights.

The application of in situ spectroscopic methods, such as real-time FTIR or Raman spectroscopy, could allow chemists to track the consumption of reactants and the formation of products as the reaction happens. This would enable precise determination of reaction endpoints and the identification of transient intermediates, leading to better process understanding and optimization. Furthermore, techniques like Differential Scanning Fluorimetry (DSF) can be used to monitor the binding of newly synthesized derivatives to their target proteins in real-time, providing rapid feedback on their potential efficacy. nih.gov There is also potential in developing quinazolinone-based fluorescent probes, which could be used for sensing applications, as the quinazoline core can be modified to exhibit changes in fluorescence upon reacting with a specific analyte. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-4,6-dimethylquinazoline, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, chlorinated triazine derivatives (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine) react with sodium azide under reflux in anhydrous solvents like toluene to yield intermediates, which can be further functionalized . For dimethylquinazoline analogs, multi-step synthesis starting from nitrobenzoate esters and chlorinated acetamides has been reported, with yields optimized by controlling temperature (60–80°C) and using catalysts like Pd/C for hydrogenation steps .

Q. Which spectroscopic and elemental analysis techniques are critical for characterizing this compound?

- Methodology :

- UV-Vis Spectroscopy : Used to study electronic transitions and confirm conjugation in quinazoline derivatives. Absorption maxima typically appear between 250–300 nm .

- CHN Analysis : Validates elemental composition (e.g., C: 54.5%, H: 4.8%, N: 21.2%, Cl: 13.4%) with deviations <0.3% .

- NMR (¹H/¹³C) : Key for structural elucidation; methyl groups in quinazoline derivatives show characteristic peaks at δ 2.5–3.0 ppm (¹H) and δ 20–25 ppm (¹³C) .

Q. What safety protocols are recommended for handling this compound?

- Methodology : Use PPE (gloves, goggles) and work in a fume hood. The compound may exhibit irritant properties (Xi hazard symbol) similar to structurally related chlorinated triazines. Store at room temperature in airtight containers away from moisture .

Advanced Research Questions

Q. How does the chloro-substituent in this compound influence its reactivity in cross-coupling reactions?

- Methodology : The chlorine atom at position 2 acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig reactions. Kinetic studies show that electron-donating methyl groups at positions 4 and 6 reduce electrophilicity at C2, requiring higher temperatures (80–100°C) for efficient coupling .

Q. What strategies are used to evaluate the biological activity of this compound derivatives?

- Methodology :

- In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria.

- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated from dose-response curves .

Q. What is the photochemical behavior of this compound under UV irradiation?

- Methodology : Excitation at 254 nm induces cleavage of the C-Cl bond, forming a quinazoline radical intermediate. Time-resolved spectroscopy and ESR can track radical formation and decay kinetics .

Q. How can chromatographic methods ensure purity of this compound in drug development?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 260 nm. Retention times are typically 8–10 minutes .

- TLC : Silica gel plates with ethyl acetate/hexane (1:1) as eluent; Rf ≈ 0.6 under UV visualization .

Q. What role does this compound play in synthesizing kinase inhibitors?

- Methodology : The quinazoline core is a scaffold for EGFR (Epidermal Growth Factor Receptor) inhibitors. Methyl groups enhance lipophilicity, improving membrane permeability. Structure-activity relationship (SAR) studies involve modifying substituents at positions 2, 4, and 6 to optimize binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.